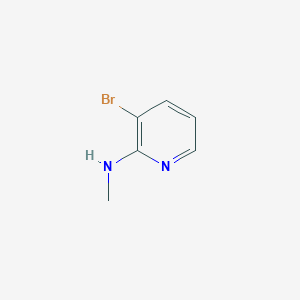

3-bromo-N-methylpyridin-2-amine

Vue d'ensemble

Description

3-Bromo-N-methylpyridin-2-amine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of N-methylpyridin-2-amine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .

Another method involves the Suzuki cross-coupling reaction. This palladium-catalyzed reaction uses 5-bromo-2-methylpyridin-3-amine as a starting material and couples it with various arylboronic acids to produce novel pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-N-methylpyridin-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases such as potassium carbonate in solvents like ethanol or water.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Scientific Research Applications

3-Bromo-N-methylpyridin-2-amine has several notable applications:

Synthesis of Functionalized Pyridine Derivatives

One of the primary applications is in the synthesis of various functionalized pyridine derivatives, which are crucial in medicinal chemistry. The compound serves as a building block for producing bioactive molecules and pharmaceuticals. For instance, it has been effectively utilized to synthesize intermediates like 3-bromo-2-chloro-5-methylpyridine and 3-bromo-2-fluoro-5-methylpyridine.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This property is valuable in pharmacological studies as it can influence drug metabolism and efficacy .

Development of Therapeutic Agents

The compound's structural features allow it to be explored as a potential therapeutic agent. Studies are ongoing to evaluate its effectiveness in developing new drugs targeting various diseases.

Case Study 1: Synthesis of Novel Pyridine Derivatives

A study demonstrated the use of this compound in a palladium-catalyzed Suzuki cross-coupling reaction, resulting in novel pyridine derivatives with potential anti-thrombolytic activity. The reaction yielded several compounds with varying biological activities, showcasing the versatility of this compound in drug development .

Another research effort focused on assessing the biological activity of derivatives synthesized from this compound. The derivatives exhibited significant inhibition against biofilm formation, indicating potential applications in treating bacterial infections .

Data Table: Comparison of Synthesized Compounds

| Compound Name | Yield (%) | Biological Activity | Synthetic Method |

|---|---|---|---|

| 3-Bromo-2-chloro-5-methylpyridine | 75 | Moderate anti-thrombolytic | Suzuki cross-coupling |

| 3-Bromo-2-fluoro-5-methylpyridine | 68 | Biofilm inhibition | Amide formation |

| Novel Pyridine Derivative A | 82 | High anti-thrombolytic | Palladium-catalyzed reaction |

| Novel Pyridine Derivative B | 70 | Hemolytic activity | Cyclocondensation |

Mécanisme D'action

The mechanism of action of 3-bromo-N-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The exact molecular pathways involved would vary based on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-3-methylpyridin-2-amine

- 3-Bromo-4-methylpyridin-2-amine

- 2-Amino-5-bromonicotinamide

Uniqueness

3-Bromo-N-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for creating specialized derivatives for various applications .

Activité Biologique

3-Bromo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C₆H₇BrN₂, known for its significant biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 3-position and a methylamino group at the 2-position. Its molecular weight is 187.04 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, influencing the pharmacokinetics of various therapeutic agents. The inhibition of CYP1A2 can lead to altered drug metabolism, which is essential for understanding drug interactions and optimizing therapeutic regimens.

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties . These activities are significant for developing new therapeutic agents targeting infections and inflammatory conditions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Bromination of N-Methylpyridin-2-amine : Using bromine or N-bromosuccinimide (NBS) in suitable solvents.

- Suzuki-Miyaura Coupling : This method involves coupling with arylboronic acids in the presence of palladium catalysts to form various substituted pyridines .

Study on Biological Activities

A study published in the Journal of Organic Chemistry highlighted the potential of pyridine derivatives, including this compound, as bioactive compounds. The research demonstrated their effectiveness against specific microbial strains and their ability to inhibit inflammatory pathways .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes and receptors. The structural modifications introduced by the bromine and methyl groups can significantly influence its binding affinity and biological activity.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-bromo-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCXEEQZSDKPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572493 | |

| Record name | 3-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214977-38-5 | |

| Record name | 3-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.